

cross-validation of analytical methods for Leiopyrrole

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Compound of Interest

Compound Name: *Leiopyrrole*

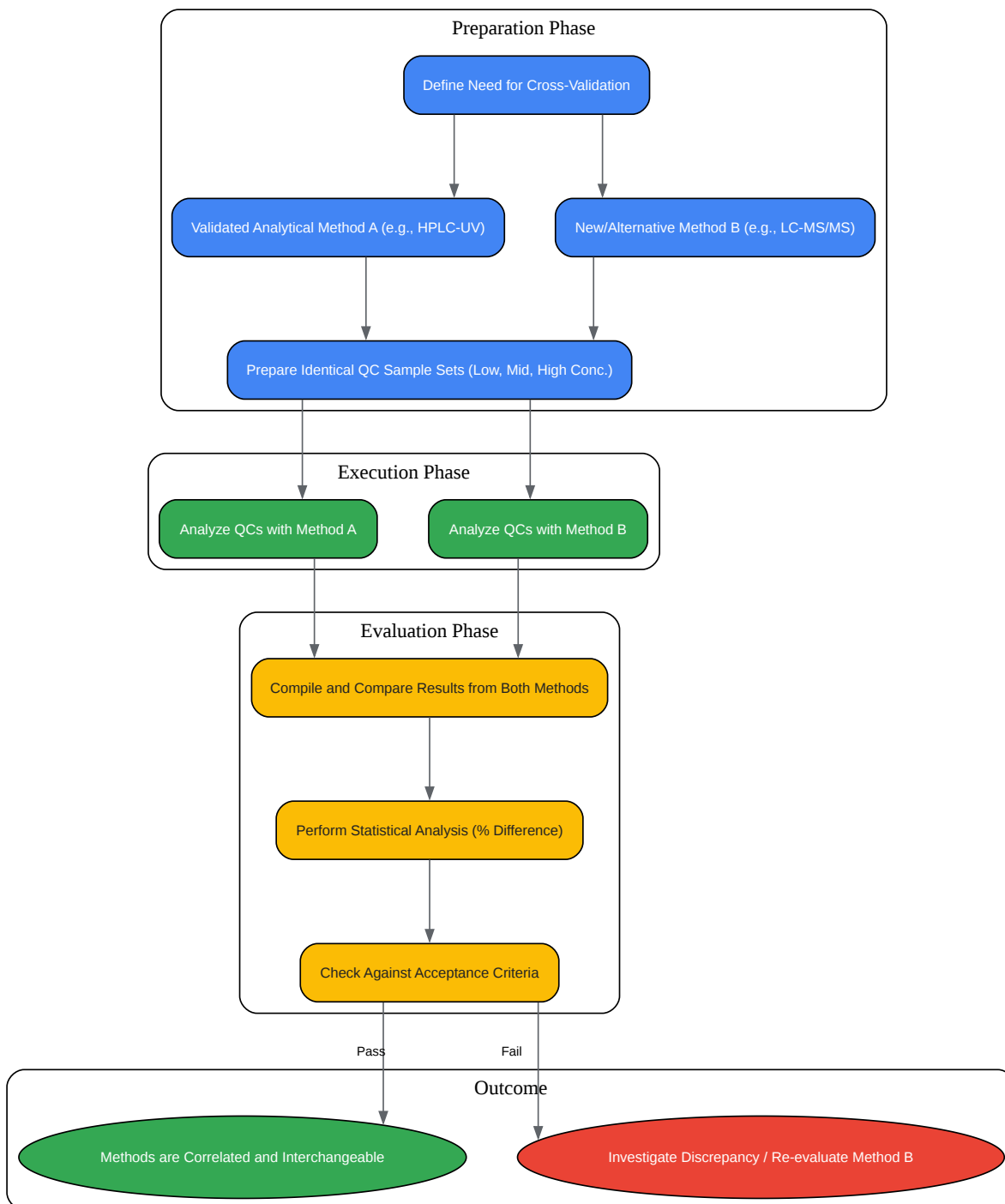
Cat. No.: *B1674708*

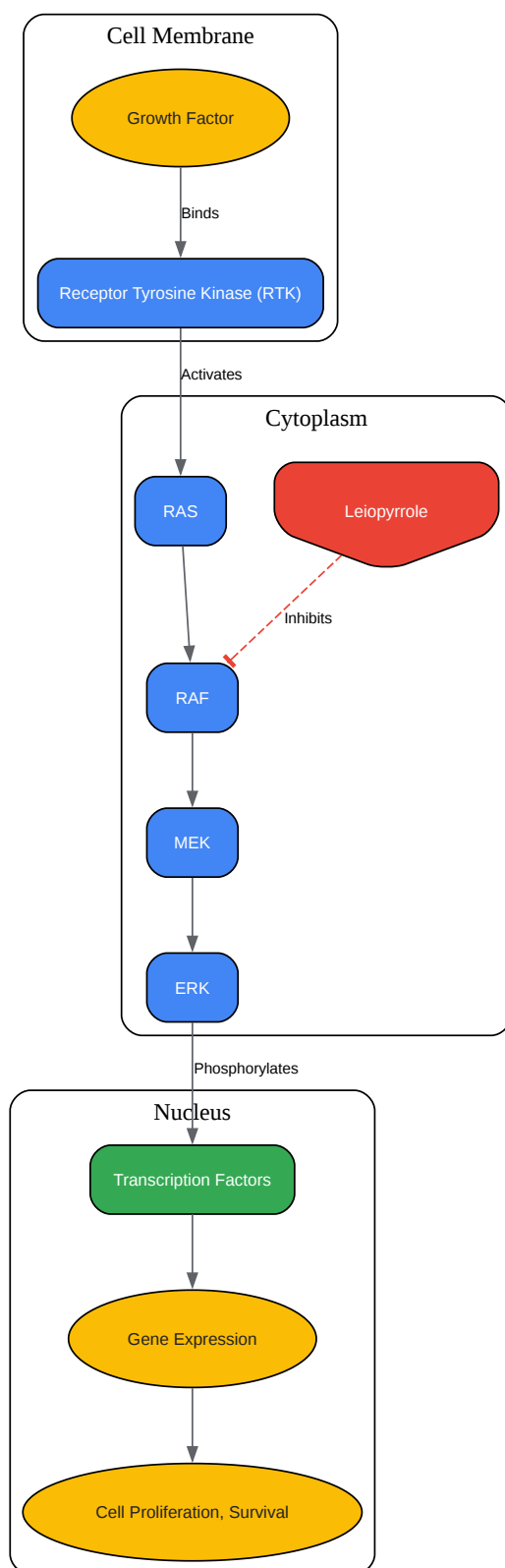
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Principles of Cross-Validation

Cross-validation is the process of comparing the results from two distinct analytical methods to determine if they provide equivalent data.^[5] This is crucial when changing a validated bioanalytical method, transferring a method between laboratories, or when data from different studies using different methods need to be compared.^{[3][5]} The core of cross-validation lies in analyzing the same set of quality control (QC) samples with both the established and the new method and comparing the outcomes.^{[4][6]}

The workflow for a typical cross-validation process is outlined below. This process ensures that any new or modified analytical method is as reliable as the original validated method.





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